Diethyl 4,4-difluoroheptanedioate
Overview
Description
Diethyl 4,4-difluoroheptanedioate is a chemical compound with the molecular formula C11H18F2O4 . It has an average mass of 252.255 Da and a mono-isotopic mass of 252.117310 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 18 hydrogen atoms, 2 fluorine atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 252.26 . It is a pale-yellow to yellow-brown liquid . The density is predicted to be 1.106±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemistry
- Diethyl 4-oxopimelate, a related compound, was used in the total, asymmetric synthesis of ethyl d-ido-4-heptulosuronate derivatives, highlighting its role in complex organic synthesis processes (Lemaire-Audoire & Vogel, 1999).
- In the field of palladium-catalyzed annulation, diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate, a compound structurally related to diethyl 4,4-difluoroheptanedioate, was used to produce 4-methylphenanthrenes, demonstrating its utility in complex chemical reactions (Mandal et al., 2000).
Material Science and Engineering
- Diethyl (difluoro(trimethylsilyl)methyl)phosphonate, another related compound, has been studied for its potential in difluoromethylenation of ketones, offering insights into its applications in material science and medicinal research (Wang, Cao, & Zhou, 2016).
- The radical polymerization of diethyl (Z,Z)-2,4-hexadienedioate in the crystalline state, a process closely related to the behavior of this compound, was investigated, yielding high-molecular-weight, stereoregular polymers, highlighting its potential in advanced material synthesis (Matsumoto et al., 1998).
Environmental Applications
- A study on diethyl phthalate, a compound similar in structure to this compound, focused on its degradation using CuFe2O4/MWCNTs and persulfate, showcasing the potential environmental applications of such compounds in pollutant degradation and environmental remediation (Zhang et al., 2016).
Safety and Hazards
Diethyl 4,4-difluoroheptanedioate is classified under GHS07. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
diethyl 4,4-difluoroheptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBBVMKXUPPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437580 | |
Record name | Diethyl 4,4-difluoroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22515-16-8 | |
Record name | Diethyl 4,4-difluoroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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